6-(4-fluorophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide
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Overview
Description
6-(4-Fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities. This compound is characterized by the presence of an imidazo[2,1-b]thiazole core, which is known for its potential therapeutic applications, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antiproliferative activities against a variety of cancer cell lines
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to changes that inhibit the proliferation of cancer cells .
Biochemical Pathways
Similar compounds have been reported to exhibit broad-spectrum antiproliferative activities, suggesting that they may affect multiple pathways involved in cell proliferation .
Result of Action
Similar compounds have been reported to exhibit antiproliferative activities, suggesting that they may inhibit the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-fluorophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the desired imidazo[2,1-b]thiazole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the phenyl and fluorophenyl rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antiproliferative activity against various cancer cell lines.
Industry: May be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
6-(4-Fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives: These compounds also exhibit antiproliferative activity and have been compared with 6-(4-fluorophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide for their potency against various cancer cell lines.
Imidazo[2,1-b]thiazole-based chalcones: These derivatives have shown significant anticancer activity and share a similar core structure.
Uniqueness: 6-(4-Fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
6-(4-fluorophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3OS/c19-13-8-6-12(7-9-13)15-10-22-16(11-24-18(22)21-15)17(23)20-14-4-2-1-3-5-14/h1-11H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGATUDDJFCVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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